molecular formula C10H7N3O3S B7830678 (8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid

(8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid

Cat. No. B7830678
M. Wt: 249.25 g/mol
InChI Key: ONXZRWXFPYFDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H7N3O3S and its molecular weight is 249.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Furo[3,2-b]pyrrole Derivatives Synthesis : A study demonstrated the synthesis of 8-ethoxyfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine, leading to compounds evaluated for antibacterial activity against Escherichia coli and Micrococcus luteus (Zemanov et al., 2017).

Regioselective Bromination and Couplings

  • Bromination and Suzuki Couplings : Research on thieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one explored regioselective bromination and developed a one-pot bromination-Suzuki coupling protocol for analogue synthesis (Lu et al., 2017).

Synthesis of Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides

  • Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides : This research outlines the syntheses of these compounds, which are important for further chemical and biological studies (Nishimura et al., 2001).

Synthesis of Pyrrolo[1,2-b][1,2,4]triazine Systems

  • Anionic Cascade Recyclization : The study discusses the recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine systems, showing the chemical versatility of these compounds (Ivanov, 2020).

Chemical Reactivity of Pyrrolo[2,3-d][1,2,3]triazines

  • 4,5-Disubstituted 7-Benzylpyrrolo Derivatives : This work focused on the synthesis and unusual chemical reactivity of specific pyrrolo[2,3-d][1,2,3]triazines, expanding our understanding of their chemical properties (Migawa & Townsend, 2001).

Pyrrolo[1,2- c][1,3]oxazin-1-ones Synthesis

  • Stereoselective Synthesis : An asymmetric approach to synthesize functionalized pyrido- and pyrrolo[1,2- c][1,3]oxazin-1-ones was developed, highlighting the synthetic flexibility of these compounds (Han et al., 2019).

properties

IUPAC Name

2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-9(15)4-13-10(16)7-3-8-6(1-2-17-8)12(7)5-11-13/h1-3,5H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXZRWXFPYFDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N3C=NN(C(=O)C3=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid
Reactant of Route 2
(8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid
Reactant of Route 3
(8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid
Reactant of Route 4
(8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid
Reactant of Route 5
(8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid

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